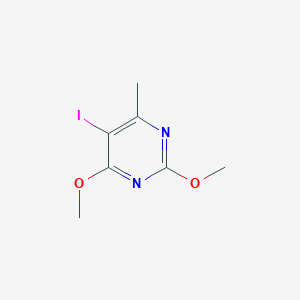

5-Iodo-2,4-dimethoxy-6-methylpyrimidine

概要

説明

5-Iodo-2,4-dimethoxy-6-methylpyrimidine: is a chemical compound with the molecular formula C7H9O2N2I It is a derivative of pyrimidine, characterized by the presence of iodine, methoxy, and methyl groups attached to the pyrimidine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,4-dimethoxy-6-methylpyrimidine typically involves the iodination of 2,4-dimethoxy-6-methylpyrimidine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr) Reactions

The iodine atom at position 5 serves as a prime site for nucleophilic displacement due to its high leaving-group ability. Key examples include:

Methoxylation and Amination

- Reaction with sodium methoxide (NaOMe) in methanol yields 2,4,5-trimethoxy-6-methylpyrimidine (92% yield) under mild conditions (20°C, 6h) .

- Substitution with amines (e.g., pyrrolidine) via SNAr has been demonstrated in analogous systems using Cs2CO3 as a base in DMF at 90°C .

| Substrate | Nucleophile | Conditions | Yield | Product |

|---|---|---|---|---|

| 5-Iodo-2,4-dimethoxy-6-methylpyrimidine | NaOMe | CH3OH, 20°C, 6h | 92% | 2,4,5-Trimethoxy-6-methylpyrimidine |

| Analogous iodo-pyrimidine | Pyrrolidine | DMF, Cs2CO3, 90°C, 24h | 70% | 5-Pyrrolidinyl derivative |

Cross-Coupling Reactions

The iodine substituent enables participation in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

- Reaction with arylboronic acids in ethanol/water/DME using Pd(PPh3)4 and Na2CO3 at 80–90°C produces biaryl derivatives. This method is effective for introducing aromatic moieties at position 5 .

Sonogashira Coupling

- Terminal alkynes can be coupled to the pyrimidine core under Pd/Cu catalysis. For example, reaction with phenylacetylene in THF with PdCl2(PPh3)2 and CuI yields 5-alkynyl derivatives, useful in fragment-based drug discovery .

Demethylation

- Treatment with BBr3 in CH2Cl2 selectively removes methoxy groups at positions 2 and 4, generating dihydroxypyrimidine intermediates for further derivatization .

Halogen Exchange

- Iodine can be replaced with fluorine via halogen-exchange reactions using KF/CuI in DMF at 150°C, though this is less common due to competing decomposition .

Cycloaddition and Rearomatization

In the presence of arynes or dienophiles, the pyrimidine ring undergoes dearomatization followed by cycloaddition. For example:

- Reaction with dimethyl acetylenedicarboxylate (DMAD) in acetonitrile forms bicyclic intermediates, which rearomatize to naphthalene derivatives under thermal conditions .

Synthetic Comparisons with Structural Analogs

The reactivity of this compound differs from related compounds:

Stability and Handling Considerations

科学的研究の応用

Medicinal Chemistry

Inhibition of Dihydrofolate Reductase (DHFR)

5-Iodo-2,4-dimethoxy-6-methylpyrimidine is primarily recognized for its role as a DHFR inhibitor. DHFR is crucial for folate metabolism and DNA synthesis in both prokaryotic and eukaryotic organisms. Inhibitors of this enzyme are explored for their potential as antibacterial agents, particularly against pathogens like Bacillus anthracis and Staphylococcus aureus . The compound's structural features enhance its binding affinity to DHFR, making it a candidate for developing new antibacterial therapies.

Antibacterial Applications

Research indicates that this compound exhibits significant antibacterial activity. It has been shown to effectively inhibit bacterial growth by interfering with the folate synthesis pathway, which is essential for bacterial proliferation. The compound's potency as an antibacterial agent can be compared with other known DHFR inhibitors, highlighting its unique properties .

Comparison of Antibacterial Potency

| Compound Name | Minimum Inhibitory Concentration (μg/mL) |

|---|---|

| This compound | 37 |

| Trimethoprim | 20 |

| Pyrimethamine | 71 |

| 2,4-Diamino-5-iodopyrimidine | Inactive |

This table illustrates the varying degrees of potency among different compounds targeting DHFR, where this compound shows moderate effectiveness compared to others .

Potential in Cancer Therapy

The compound may also hold promise in cancer therapy due to its ability to inhibit folate metabolism in rapidly dividing cells. Cancer cells often have heightened folate requirements for DNA synthesis and cell division; thus, DHFR inhibitors can potentially impede tumor growth . Further research is necessary to explore its efficacy against various cancer types.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the structure of this compound for enhanced biological activity. These studies reveal that modifications to the pyrimidine core can influence both binding affinity and selectivity towards DHFR enzymes. For instance, variations in substituents at different positions on the pyrimidine ring have been shown to alter the compound's inhibitory potency significantly .

Key Structural Modifications

| Structural Feature | Effect on Activity |

|---|---|

| Iodine at position 5 | Increased binding affinity |

| Methoxy groups at positions 2 and 4 | Enhanced solubility and selectivity |

| Methyl group at position 6 | Improved interaction with active site |

These modifications highlight the importance of structural optimization in developing effective DHFR inhibitors .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- In vitro Studies : Laboratory tests have demonstrated its effectiveness against various bacterial strains resistant to conventional antibiotics .

- Molecular Modeling : Computational studies have provided insights into how the compound interacts with DHFR at the molecular level, revealing critical interactions such as hydrogen bonds and van der Waals forces that contribute to its inhibitory action .

作用機序

The mechanism of action of 5-Iodo-2,4-dimethoxy-6-methylpyrimidine and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom can enhance the compound’s binding affinity and specificity towards its molecular targets, influencing various biochemical pathways.

類似化合物との比較

- 5-Iodo-2,4-dimethoxypyrimidine

- 5-Iodo-6-methylpyrimidine-2,4-diamine

- 2-Chloro-4-iodo-5-methylpyridine

Comparison: 5-Iodo-2,4-dimethoxy-6-methylpyrimidine is unique due to the presence of both methoxy and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with various reagents and biological targets.

生物活性

5-Iodo-2,4-dimethoxy-6-methylpyrimidine is a pyrimidine derivative with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula , has been investigated for its potential applications as an antimicrobial, antiviral, and anticancer agent. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features an iodine atom and two methoxy groups on the pyrimidine ring, contributing to its unique reactivity and biological properties. The presence of these substituents can enhance the compound's lipophilicity and ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of enzymes such as dihydrofolate reductase (DHFR). This enzyme is crucial for nucleotide synthesis and cellular proliferation. Inhibition of DHFR disrupts folate metabolism, leading to impaired DNA synthesis and cell division, which is particularly significant in cancer therapy.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluating various pyrimidine derivatives found that certain compounds demonstrated moderate antibacterial activity against specific strains of bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the structure can influence their efficacy .

| Compound | Minimum Inhibitory Concentration (μg/mL) |

|---|---|

| 15 | 71 |

| 16 | 37 |

| 17 | 20 |

| 20 | Inactive |

This table summarizes findings from a study where derivatives were tested for their antibacterial properties. The results indicate a correlation between structural modifications and biological activity .

Antiviral and Anticancer Properties

Beyond antibacterial effects, there is ongoing research into the antiviral and anticancer potential of this compound. Its structural analogs have shown promise in inhibiting viral replication processes and inducing apoptosis in cancer cells. The presence of iodine is believed to enhance binding affinity to specific targets within these pathways.

Case Studies

- Antibacterial Efficacy : A series of experiments demonstrated that derivatives of this compound could inhibit bacterial growth effectively. The most potent compounds were subjected to further structural optimization based on crystallographic studies to improve their selectivity and potency against resistant strains .

- Inhibition of Dihydrofolate Reductase : Another study focused on the synthesis of various pyrimidine derivatives, including this compound, which were evaluated for their inhibitory effects on DHFR. Results indicated that these compounds could serve as lead candidates for developing new antifolate drugs.

特性

IUPAC Name |

5-iodo-2,4-dimethoxy-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-4-5(8)6(11-2)10-7(9-4)12-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHCZKPPXAZXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。